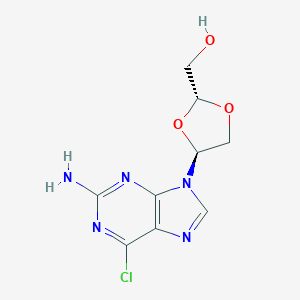
3-Isopropylphenol
Descripción general
Descripción
3-Isopropylphenol, also known as m-isopropylphenol, is an alkylphenol . It has a molecular formula of C9H12O and a molecular weight of 136.19 . It is used in research and development .
Synthesis Analysis
3-Isopropylphenol can be synthesized from 3-isopropylaniline . The reaction involves the use of uranyl acetate monohydrate, water, and trifluoroacetic acid in acetonitrile .
Molecular Structure Analysis
The molecular structure of 3-Isopropylphenol consists of a phenol group attached to an isopropyl group . The linear formula is (CH3)2CHC6H4OH .
Chemical Reactions Analysis
3-Isopropylphenol can undergo various chemical reactions. For instance, it can react with methyl isocyanate to produce 3-Isopropylphenyl N-methylcarbamate . It can also undergo gasification with the help of supported noble metal catalysts in supercritical water .
Physical And Chemical Properties Analysis
3-Isopropylphenol has a refractive index of n20/D 1.526 (lit.), a boiling point of 228 °C (lit.), a melting point of 25 °C (lit.), and a density of 0.994 g/mL at 25 °C (lit.) .
Aplicaciones Científicas De Investigación
Industrial Polymers and Resins
In industrial applications, 3-Isopropylphenol plays a crucial role in the production of polymers and resins. Its unique properties contribute to the formation of polymeric materials with desirable mechanical and thermal characteristics .
Oxidative Coupling Reactions
3-Isopropylphenol’s ability to undergo oxidative coupling reactions is noteworthy. These reactions lead to the creation of complex organic structures, making it valuable for designing novel compounds and materials .
HPLC Separation
In analytical chemistry, 3-Isopropylphenol can be separated using reverse-phase high-performance liquid chromatography (RP-HPLC). The method involves a mobile phase containing acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility) .
Mecanismo De Acción
Target of Action
3-Isopropylphenol, a monohydric phenol derivative, is known for its significant utility in the chemical synthesis and pharmaceutical industries . It interacts uniquely with various substrates due to its structural specificity and resultant biochemical activity . The compound’s primary targets are microbial cell membranes .
Mode of Action
At the molecular level, 3-isopropylphenol participates in a variety of chemical reactions . It serves as a crucial precursor in the synthesis of complex organic compounds, including pharmaceuticals, where its phenolic hydroxyl group acts as a reactive site for etherification and esterification reactions . This hydroxyl group, being a potent nucleophile, facilitates the formation of bonds with electrophilic carbon atoms in organic syntheses .
Biochemical Pathways
The biochemical efficacy of 3-isopropylphenol extends to its antimicrobial properties . The compound’s mechanism of action against bacteria and fungi primarily involves the disruption of microbial cell membranes . Its lipophilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability, which ultimately leads to cell lysis and death .
Pharmacokinetics
Its relative stability and solubility in organic solvents make it a candidate for inclusion in antiseptic formulations and preservatives . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The result of 3-Isopropylphenol’s action is the disruption of microbial cell membranes, leading to cell lysis and death . In industrial applications, the unique properties of 3-isopropylphenol are exploited in the production of polymers and resins . Its ability to undergo oxidative coupling reactions contributes to the formation of polymeric materials with desired mechanical and thermal properties .
Action Environment
The use of 3-isopropylphenol raises important considerations regarding its environmental impact and safety profile . Environmental factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7(2)8-4-3-5-9(10)6-8/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJSLTNSFSOYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044571 | |
| Record name | 3-Isopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropylphenol | |
CAS RN |
618-45-1, 90480-88-9 | |
| Record name | 3-Isopropylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isopropylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, isopropylated | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090480889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Isopropylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 3-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Isopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, isopropylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-isopropylhydroxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-ISOPROPYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERD00478GH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the environmental impact of 3-isopropylphenol and similar alkylphenols?
A1: 3-Isopropylphenol, alongside other alkylphenols like 2-isopropylphenol and 4-isopropylphenol, has been identified as a potential aquatic pollutant. Studies have shown varying levels of toxicity to different aquatic organisms. For instance, the marine bacterium Vibrio fischeri exhibited high susceptibility to these compounds, with 4-isopropylphenol being significantly more toxic than 2-isopropylphenol. [] This highlights the need to understand the ecological risks associated with these compounds and develop strategies for their effective management in the environment.
Q2: How does 3-isopropylphenol contribute to off-flavors in food?
A2: 3-Isopropylphenol, along with other alkylphenols and thiophenol, has been implicated in causing an unpleasant "sheepy-muttony" flavor tainting in fish, particularly from the upper Wisconsin River. [, ] Research suggests that fish accumulate these compounds through their diet, leading to the off-flavor. [] Interestingly, a combination of 10 ppb thiophenol, 1 ppb 3-isopropylphenol, 1 ppb 2,4-diisopropylphenol, and 1 ppb carvacrol closely mimicked the flavor profile of naturally tainted northern pike. [] This finding underscores the importance of understanding the sensory thresholds of these compounds to effectively manage flavor quality in fish.
Q3: Can 3-isopropylphenol be detected and quantified in biological samples?
A4: Yes, analytical methods have been developed to detect and quantify 3-isopropylphenol and other alkylphenols in various matrices, including fish tissue. A common approach involves simultaneous steam distillation-extraction (SDE) followed by analysis using gas chromatography/mass spectrometry (GC/MS) in the selected ion monitoring (SIM) mode. [] This method allows for sensitive detection of these compounds, even at trace levels (down to 0.5 ppb in fish tissue). [] Accurate quantification of these compounds is crucial for understanding their potential health and environmental risks.
Q4: Are there any known natural sources of 3-isopropylphenol?
A5: Yes, 3-isopropylphenol has been isolated from natural sources, specifically the roots of Lilium dauricum, a plant species traditionally used in Chinese medicine. [] This finding suggests that this compound, along with other phenolic glycosides and lignans found in the plant, might contribute to the biological activities attributed to Lilium dauricum. [] Further research is needed to fully understand the role and potential applications of 3-isopropylphenol derived from natural sources.
Q5: Can 3-isopropylphenol be used to attract insects?
A6: While 3-isopropylphenol itself hasn't been extensively studied for insect attraction, a closely related compound, 4-methylphenol (also known as p-cresol), has demonstrated effectiveness in attracting certain insects, particularly tabanids (horse flies). [] In field trials, canopy traps baited with 4-methylphenol successfully captured a significantly higher number of tabanids compared to unbaited traps and those baited with 3-isopropylphenol or naphthalene. [] This finding suggests that structural variations among phenolic compounds can significantly influence their attractiveness to different insect species.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






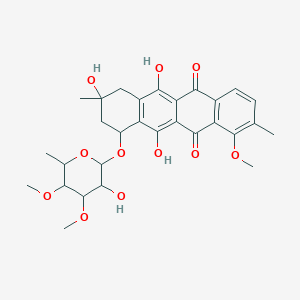
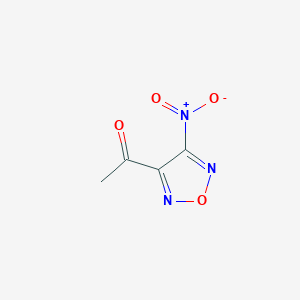
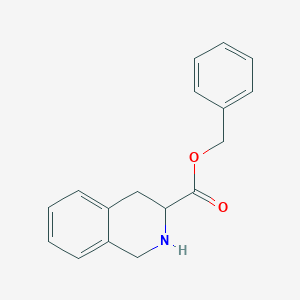


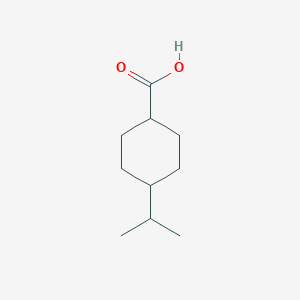

![2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B134221.png)
